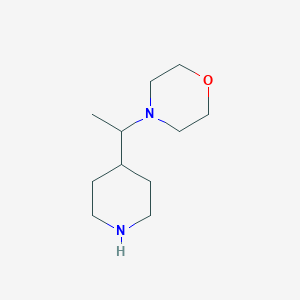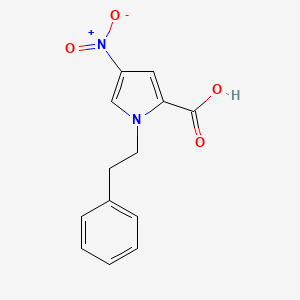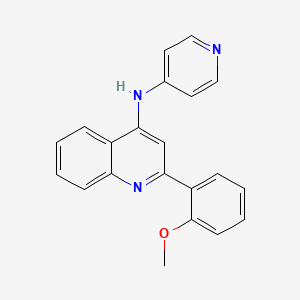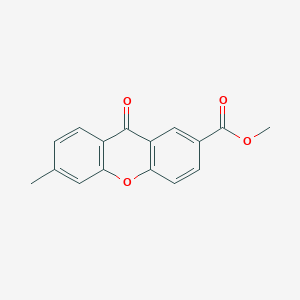
Methyl 6-methyl-9-oxoxanthene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-9-oxoxanthene-2-carboxylate: is a xanthene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. Xanthene derivatives are characterized by their tricyclic structure, which includes two benzene rings fused to a central pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-9-oxoxanthene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with xanthene or its derivatives as the starting material.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as nitration, halogenation, and oxidation.
Carboxylation: The carboxylate group at the 2nd position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-methyl-9-oxoxanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and other substituted xanthene compounds.
Applications De Recherche Scientifique
Chemistry: Methyl 6-methyl-9-oxoxanthene-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and dyes. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infections. Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 6-methyl-9-oxoxanthene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate: Similar structure with hydroxyl groups at positions 3 and 8.
2-Hydroxy-8-methoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Similar structure with a methoxy group at position 8.
2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester: Similar structure with hydroxyl groups at positions 2 and 8.
Uniqueness: Methyl 6-methyl-9-oxoxanthene-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
methyl 6-methyl-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C16H12O4/c1-9-3-5-11-14(7-9)20-13-6-4-10(16(18)19-2)8-12(13)15(11)17/h3-8H,1-2H3 |
Clé InChI |
ADNFABHEIUKMFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


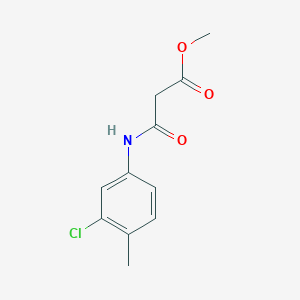
![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)

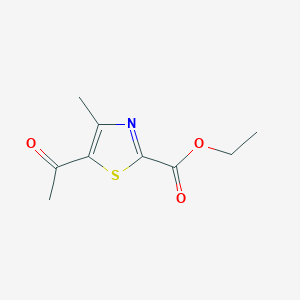
![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)
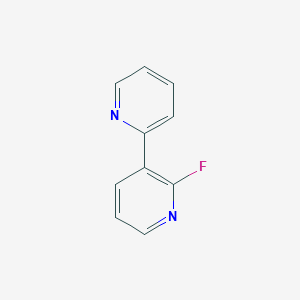

![7-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid](/img/structure/B15357681.png)
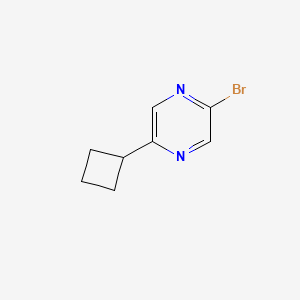
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B15357705.png)

